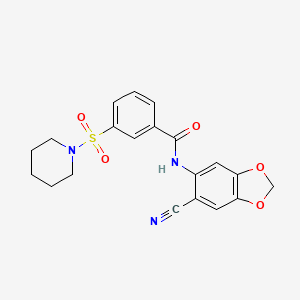![molecular formula C16H22N2O3S B6124999 N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine](/img/structure/B6124999.png)
N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine, also known as MPTP, is a synthetic chemical compound that has been widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. This compound has been used to develop animal models of Parkinson's disease, which has led to a better understanding of the disease and the development of new treatments.
作用機序
N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine is metabolized in the brain to form the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+), which selectively damages dopaminergic neurons in the substantia nigra of the brain. This damage leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine are primarily related to its ability to selectively damage dopaminergic neurons in the brain. This damage leads to a decrease in dopamine levels in the brain, which is associated with the symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.
実験室実験の利点と制限
The advantages of using N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine in lab experiments include its ability to selectively damage dopaminergic neurons in the brain, which can be used to develop animal models of Parkinson's disease. This has led to a better understanding of the disease and the development of new treatments.
The limitations of using N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine in lab experiments include its toxicity and potential for harm to researchers handling the compound. Additionally, the animal models developed using N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine may not fully replicate the symptoms and progression of Parkinson's disease in humans.
将来の方向性
For research on N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine include the development of new animal models of Parkinson's disease that more accurately replicate the symptoms and progression of the disease in humans. Additionally, research on the biochemical and physiological effects of N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine may lead to the development of new treatments for Parkinson's disease and other neurological disorders.
合成法
The synthesis of N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine) with ethyl chloroformate and 4-morpholinecarboxylic acid to form the intermediate compound N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine. This intermediate is then reduced with sodium borohydride to yield the final product, N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine.
科学的研究の応用
N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine has been widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. This property has been used to develop animal models of Parkinson's disease, which has led to a better understanding of the disease and the development of new treatments. N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine has also been used to study the role of dopamine in other neurological disorders, such as schizophrenia and addiction.
特性
IUPAC Name |
1-morpholin-4-yl-2-[3-(thiolan-3-ylamino)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(18-5-7-20-8-6-18)11-21-15-3-1-2-13(10-15)17-14-4-9-22-12-14/h1-3,10,14,17H,4-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGVFKYBXDXDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NC2=CC(=CC=C2)OCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-2-[3-(thiolan-3-ylamino)phenoxy]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-(2-pyridinylmethyl)propanamide](/img/structure/B6124919.png)
![3-{1-(2-chlorophenyl)-3-[4-(methoxymethyl)-1-piperidinyl]-3-oxopropyl}phenol](/img/structure/B6124921.png)

![2-[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6124935.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl){[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6124941.png)

![3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B6124952.png)
![7-[2-(4a-hydroxyoctahydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B6124961.png)

![9-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B6124972.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine](/img/structure/B6124994.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)nicotinamide](/img/structure/B6125007.png)
![N-({1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6125026.png)
![[2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6125029.png)